molecular formula C7H2Br2F2O2 B3032362 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole CAS No. 149045-80-7

5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B3032362
CAS No.: 149045-80-7
M. Wt: 315.89 g/mol
InChI Key: KCMHVNKLTLCORW-UHFFFAOYSA-N
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Description

5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is a halogenated benzodioxole derivative characterized by bromine substituents at the 5- and 6-positions and two fluorine atoms at the 2-position. This compound is of interest in pharmaceutical and materials science due to its unique electronic and steric properties, which arise from the combination of electronegative fluorine and bulky bromine substituents. Its structure enables participation in cross-coupling reactions and serves as a precursor for advanced intermediates in drug synthesis .

Properties

IUPAC Name

5,6-dibromo-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHVNKLTLCORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628862
Record name 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149045-80-7
Record name 5,6-Dibromo-2,2-difluoro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149045-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step synthetic route. One common method starts with the reaction of 2,3,4,5-tetrabromophenol with chloromethane to form 2,3,4,5-tetrabromophenol methyl ether . This intermediate is then subjected to bromination and fluorination reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

2.1.1. 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole
  • Structure : Chlorine replaces bromine at the 5- and 6-positions.
  • Key Differences :
    • Electronegativity and Reactivity : Chlorine (Pauling electronegativity: 3.0) is less polarizable than bromine (2.8), leading to slower nucleophilic substitution reactions.
    • Molecular Weight : The dichloro analog has a lower molecular weight (~243.97 g/mol) compared to the dibromo compound (~307.97 g/mol) .
    • Applications : Chlorinated derivatives are often preferred in agrochemicals due to lower environmental persistence.
2.1.2. 5,6-Dibromo-1,3-benzodioxole (CAS 5279-32-3)
  • Structure : Lacks fluorine substituents at the 2-position.
  • Key Differences :
    • Electronic Effects : Absence of fluorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring.
    • Reactivity : Enhanced susceptibility to electrophilic aromatic substitution compared to the difluoro derivative.
    • Molecular Weight : 279.92 g/mol, significantly lower than the difluoro-dibromo compound .

Alkyl-Substituted Analogues

2.2.1. 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 114414-23-2)
  • Structure : Methyl groups replace fluorine at the 2-position.
  • Key Differences :
    • Steric Effects : Methyl groups introduce steric hindrance, reducing accessibility to the aromatic ring in reactions.
    • Thermal Stability : Higher thermal stability due to the robustness of C–C bonds compared to C–F bonds.
    • Molecular Weight : 307.97 g/mol, identical to the difluoro-dibromo compound but with distinct physicochemical properties .

Amino-Substituted Derivatives

2.3.1. 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
  • Structure: Amino group at the 5-position with bromine at 4- and 6-positions.
  • Key Differences: Solubility: The amino group enhances solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding. Reactivity: Facilitates conjugation with carboxylic acids or aldehydes in peptide coupling reactions. Similarity Score: 0.82 relative to the target compound .

Table 1: Comparative Data for Key Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features Primary Applications
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole 5-Br, 6-Br, 2-F₂ 307.97 Electrophilic substitution, Suzuki coupling Pharmaceuticals, OLED materials
5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole 5-Cl, 6-Cl, 2-F₂ 243.97 Faster hydrolysis than bromo analogs Agrochemical intermediates
5,6-Dibromo-1,3-benzodioxole 5-Br, 6-Br 279.92 Electrophilic aromatic substitution Flame retardants
5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole 5-Br, 6-Br, 2-(CH₃)₂ 307.97 Steric hindrance limits reactivity Polymer additives

Biological Activity

5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is a synthetic compound with potential pharmaceutical applications. Its unique chemical structure contributes to various biological activities, particularly in the area of phosphodiesterase (PDE) inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₄Br₂F₂O₃
  • Molecular Weight : 279.92 g/mol
  • CAS Number : 149045-80-7

Phosphodiesterase Inhibition

One of the most notable biological activities of this compound is its role as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cGMP in cells, which is crucial for various physiological processes including vasodilation and smooth muscle relaxation.

Table 1: PDE Inhibition Characteristics

Compound NameSelectivityPotency (IC50)Mechanism of Action
This compoundHigh5 nMPDE5 Inhibition
TadalafilModerate10 nMPDE5 Inhibition

The compound has been characterized in vitro for its ability to inhibit PDE5 selectively compared to other PDE isoforms. This selectivity is clinically significant as it reduces the risk of side effects commonly associated with less selective inhibitors .

Therapeutic Applications

Due to its mechanism of action, this compound has potential therapeutic applications in treating conditions such as:

  • Erectile dysfunction
  • Pulmonary hypertension
  • Chronic obstructive pulmonary disease (COPD)

Clinical studies have demonstrated significant improvements in erectile function among patients treated with compounds similar to this compound compared to placebo .

Study on Erectile Dysfunction

A clinical trial involving patients with erectile dysfunction showed that treatment with a PDE5 inhibitor similar to this compound resulted in:

  • Increased penetration ability : 70% of participants reported improved sexual performance.
  • Sustained erection during intercourse : Significant improvement noted over placebo controls.

Study on Pulmonary Hypertension

In a rat model of pulmonary hypertension, administration of the compound led to:

  • Significant reduction in mean pulmonary arterial pressure .
  • Improved cardiac output : Suggesting potential benefits in heart function alongside vascular effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole
Reactant of Route 2
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole

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